molecular formula C18H16O5 B12901327 1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one CAS No. 919116-99-7

1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one

Cat. No.: B12901327
CAS No.: 919116-99-7
M. Wt: 312.3 g/mol
InChI Key: QSZMHPCJQNVHGC-UHFFFAOYSA-N
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Description

1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone is a complex organic compound with a unique structure that includes a benzofuran ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyacetophenone with appropriate benzofuran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound shares structural similarities but lacks the benzofuran ring.

    1-(2-Hydroxyphenyl)ethanone: Similar in structure but with fewer methoxy groups.

    1-(4-Hydroxyphenyl)ethanone: Lacks the benzofuran ring and additional methoxy groups.

Uniqueness

1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the benzofuran ring, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

919116-99-7

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone

InChI

InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3

InChI Key

QSZMHPCJQNVHGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC2=C1C(=CC(=C2)OC)OC)C3=CC=C(C=C3)O

Origin of Product

United States

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